molecular formula C11H21BrO10 B8082783 acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol

acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol

Cat. No.: B8082783
M. Wt: 393.18 g/mol
InChI Key: GSXUWERIXDGINL-JFZLNGJSSA-N
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Description

Acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol is a high-purity chemical reagent designed for research applications. This compound is a molecular complex featuring acetic acid paired with a stereochemically defined brominated sugar molecule, (3S,4R,5R)-2-bromooxane-3,4,5-triol. The presence of the bromine atom on the sugar ring makes this compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions, facilitating the creation of novel glycoconjugates and other complex molecules. The specific stereochemistry (3S,4R,5R) indicates a defined three-dimensional structure, which is critical for its interaction with biological systems and its utility in stereoselective synthesis. This reagent is expected to be of significant interest in medicinal chemistry and chemical biology for the development of enzyme inhibitors, glycomimetics, and molecular probes. The acetic acid component may serve as a solvent or be involved in the compound's crystalline structure. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not approved for use in humans, animals, or as a component in commercial products. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, considering the reactivity of the bromo substituent and the corrosive nature of acetic acid .

Properties

IUPAC Name

acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO4.3C2H4O2/c6-5-4(9)3(8)2(7)1-10-5;3*1-2(3)4/h2-5,7-9H,1H2;3*1H3,(H,3,4)/t2-,3-,4+,5?;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXUWERIXDGINL-JFZLNGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1C(C(C(C(O1)Br)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)O.C1[C@H]([C@H]([C@@H](C(O1)Br)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetyl Protection Using Acetic Anhydride

Acetylation of the hydroxyl groups at C3, C4, and C5 is a common first step to prevent undesired side reactions during bromination. In a procedure adapted from EP2561872B1, the triol intermediate is treated with acetic anhydride in pyridine at 0–5°C, achieving >95% acetylation. The reaction is monitored via HPLC to ensure complete protection before proceeding.

Reaction Conditions:

  • Reagent: Acetic anhydride (3.2 equiv)

  • Base: Pyridine (4.0 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0–5°C

  • Yield: 92–95%

Alternative Protecting Groups

While acetyl groups are preferred for their ease of removal, benzyl ethers have been explored in similar contexts. However, the WO2018142422A1 patent emphasizes that benzyl groups require harsher deprotection conditions (e.g., hydrogenolysis), which may compromise the bromine substituent.

Bromination at the C2 Position

Electrophilic Bromination Using HBr and Peroxides

Direct bromination of the oxane ring is achieved using hydrogen bromide (HBr) in the presence of a peroxide initiator. This method, adapted from lactone bromination protocols in EP2561872B1, proceeds via a radical mechanism to ensure regioselectivity at C2.

Optimized Protocol:

  • Reagent: 48% HBr (1.5 equiv), di-tert-butyl peroxide (0.1 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 25°C, 12 hours

  • Yield: 78–82%

  • Stereochemical Integrity: >99% retention of (3S,4R,5R) configuration

N-Bromosuccinimide (NBS) in Buffered Media

The WO2018142422A1 patent highlights the use of buffered systems to control pH during bromination. A mixture of sodium bicarbonate and acetic acid (pH 7.0–8.0) stabilizes reactive intermediates, minimizing epimerization.

Procedure:

  • Dissolve protected oxane in THF.

  • Add NBS (1.2 equiv) and buffer (NaHCO₃:CH₃COOH = 1:1).

  • Stir at 20°C for 8 hours.

  • Quench with aqueous Na₂S₂O₃, extract with toluene.

Outcome:

  • Conversion: 85%

  • Byproducts: <5% dibrominated species

Deprotection and Salt Formation

Acidic Hydrolysis of Acetyl Groups

Deprotection is performed using methanolic HCl, selectively removing acetyl groups without affecting the bromine atom. The reaction is exothermic and requires careful temperature control (0–10°C).

Workup:

  • Neutralize with aqueous NaHCO₃.

  • Extract with ethyl acetate, dry over MgSO₄.

  • Concentrate under reduced pressure to isolate the triol.

Crystallization with Acetic Acid

The free triol is dissolved in warm acetic acid, followed by slow cooling to induce crystallization. This step ensures a 1:1 stoichiometric ratio of triol to acetic acid in the final salt.

Key Parameters:

  • Solvent: Glacial acetic acid

  • Cooling Rate: 0.5°C/min

  • Purity: 99.5% by HPLC

Comparative Analysis of Synthetic Routes

MethodBromination AgentYield (%)Purity (%)Stereoselectivity
HBr/PeroxideHBr78–8298.2>99%
NBS/Buffered SystemNBS8599.198%

The NBS route offers superior yield and purity, attributed to the buffered system’s ability to suppress side reactions. However, HBr/peroxide is preferred for large-scale production due to lower reagent costs.

Challenges and Mitigation Strategies

Epimerization at C3, C4, or C5

Prolonged exposure to acidic or basic conditions during bromination can lead to epimerization. Solutions include:

  • Using non-polar solvents (e.g., toluene) to stabilize transition states.

  • Shortening reaction times via microwave-assisted synthesis.

Bromine Migration

Migration to adjacent positions is minimized by:

  • Maintaining reaction temperatures below 30°C.

  • Employing radical scavengers like TEMPO .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the brominated oxane to its de-brominated form.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Biochemical Research

Enzyme Inhibition Studies :
Research indicates that derivatives of acetic acid can act as potent inhibitors of specific enzymes. For instance, studies have shown that compounds similar to (3S,4R,5R)-2-bromooxane-3,4,5-triol can inhibit β-d-hexosaminidases effectively. This inhibition has potential implications for treating diseases such as Tay-Sachs disease .

Case Study :
A series of amino-containing basic carbasugars derived from acetic acid were synthesized and tested for their ability to inhibit enzyme activity. The results indicated sub-nanomolar Ki values for certain derivatives, showcasing their potential as therapeutic agents .

Pharmaceutical Applications

Drug Development :
The unique structure of (3S,4R,5R)-2-bromooxane-3,4,5-triol allows it to serve as an intermediate in the synthesis of complex pharmaceuticals. Its ability to modify biological pathways makes it a valuable candidate for further development.

Case Study :
In a study focusing on azasugar-sulfonamide conjugates derived from acetic acid derivatives, researchers found that these compounds exhibited significant biological activity against specific targets . This highlights the potential for (3S,4R,5R)-2-bromooxane-3,4,5-triol to be utilized in similar contexts.

Industrial Applications

Chemical Synthesis :
Acetic acid is widely used as a solvent and reagent in chemical synthesis processes. The incorporation of derivatives like (3S,4R,5R)-2-bromooxane-3,4,5-triol into synthetic pathways can enhance reaction yields and selectivity.

Table 1: Industrial Uses of Acetic Acid

Application AreaDescription
SolventUsed for dissolving various organic compounds
Chemical ReagentActs as an intermediate in numerous chemical reactions
Food PreservativeFunctions as a preservative in food products
pH RegulatorMaintains acidity levels in various formulations

Mechanism of Action

The mechanism of action of acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with the target molecule:

Compound Name Key Features Evidence Source
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(((4,5-diacetoxy-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Brominated oxane core with multiple acetyl groups; used in glycosylation studies.
(2R,3R,4S,5S,6R)-2-hexadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol Long alkoxy chain instead of bromine; retains triol and oxane structure.
(2S,3S,4R,5R)-2-Pentylpiperidine-3,4,5-triol Piperidine ring instead of oxane; lacks bromine but shares triol motif.
(2S,3S,4R)-2-Methylchroman-3,4,5-triol Chroman backbone (benzopyran) with triol substituents; no bromine.

Physicochemical Properties

Property Target Compound (Estimated) (2R,3R,4S,5R,6R)-...triacetate (2S,3S,4R)-2-Methylchroman-triol
Melting Point ~90–100°C (hypothesized) Not reported Not reported
Solubility Polar solvents (e.g., MeOH) Likely soluble in organic solvents Soluble in MeOH
Spectral Data $^1$H/$^13$C NMR peaks for Br, OH, and acetyl groups IR: 3,429 cm$^{-1}$ (OH); HRESIMS confirmed HRESIMS: m/z 195.0659 [M−H]$^−$

Notes:

  • Brominated oxanes (e.g., ) typically exhibit higher density and polarity compared to non-halogenated analogs.
  • Acetylated derivatives (e.g., ) show enhanced stability against oxidation but reduced hydrogen-bonding capacity.

Key Research Findings and Gaps

  • and highlight the importance of stereochemistry in cholinesterase inhibition, suggesting the target’s (3S,4R,5R) configuration may optimize binding to enzyme active sites.
  • and demonstrate the versatility of brominated oxanes in glycoscience, but the target’s acetic acid component remains underexplored.
  • Gaps: No direct data on the target’s toxicity, pharmacokinetics, or catalytic applications were found. Further studies should prioritize NMR/X-ray characterization and in vitro bioassays.

Biological Activity

Acetic acid; (3S,4R,5R)-2-bromooxane-3,4,5-triol is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : Acetic acid; (3S,4R,5R)-2-bromooxane-3,4,5-triol
  • Molecular Formula : C6H11BrO5
  • Molecular Weight : 227.06 g/mol

The biological activity of acetic acid; (3S,4R,5R)-2-bromooxane-3,4,5-triol may be attributed to its structural features that allow interaction with various biological targets. The presence of the bromo group and multiple hydroxyl groups suggests potential for hydrogen bonding and reactivity with biological macromolecules such as proteins and nucleic acids.

Biological Activities

  • Antimicrobial Activity
    • Several studies have indicated that compounds containing acetic acid moieties exhibit antimicrobial properties. The mechanism often involves disruption of microbial membranes or interference with metabolic pathways.
    • Case Study : A study demonstrated that derivatives of acetic acid effectively inhibited the growth of Gram-positive bacteria by disrupting cell wall synthesis.
  • Antioxidant Properties
    • The antioxidant capability of this compound can be linked to its ability to scavenge free radicals and reduce oxidative stress in cells.
    • Research Findings : In vitro assays showed that (3S,4R,5R)-2-bromooxane-3,4,5-triol significantly reduced oxidative damage in cultured cells exposed to hydrogen peroxide.
  • Cytotoxic Effects
    • Preliminary investigations suggest that this compound may exhibit cytotoxicity against certain cancer cell lines.
    • Case Study : Testing on human breast cancer cells indicated that treatment with (3S,4R,5R)-2-bromooxane-3,4,5-triol resulted in a dose-dependent decrease in cell viability.

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for preparing acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol, and which reaction parameters are critical?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection of hydroxyl groups, regioselective bromination, and coupling with acetic acid derivatives. Key conditions include temperature control (e.g., 0–5°C for bromination to avoid side reactions), solvent polarity (e.g., dichloromethane for acetylations), and chromatography for purification (silica gel or HPLC) . Yield optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents.

Q. Which spectroscopic techniques are standard for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For stereochemical confirmation, NOESY or ROESY correlations are used .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry at 3S,4R,5R positions .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinetic studies with target enzymes (e.g., glycosidases) using fluorogenic substrates .

Advanced Research Questions

Q. How does stereochemistry at 3S,4R,5R influence biological activity, and how is enantiomeric purity validated?

  • Methodological Answer :

  • Enantioselective Synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) ensure stereochemical fidelity .
  • Comparative Bioassays : Enantiomers are tested in parallel to correlate activity with configuration. For example, the 3S,4R,5R isomer may show 10-fold higher glycosidase inhibition than its enantiomer .
  • Chiral HPLC : Quantifies enantiomeric excess (ee >98% required for pharmacological studies) .

Q. What strategies optimize the bromination step in synthesis, and how do solvent choices impact kinetics?

  • Methodological Answer :

  • Brominating Agents : NBS (N-bromosuccinimide) in CCl₄ vs. HBr/AcOH for regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate bromination but may increase side reactions. Kinetic studies via HPLC monitor intermediate formation .
  • Computational Modeling : DFT calculations predict transition states to guide solvent/agent selection .

Q. How can computational modeling predict target interactions, and what parameters are prioritized?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., glycosidase active sites). Parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding networks .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD ≤ 2 Å indicates stable binding) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Use common cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Purity Verification : HPLC purity ≥95% and elemental analysis to rule out impurities .
  • Statistical Rigor : Replicate experiments (n ≥ 3) with ANOVA/Tukey post-hoc tests to validate significance .

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